N-(2-羟乙基)-3-硝基苯甲酰胺

描述

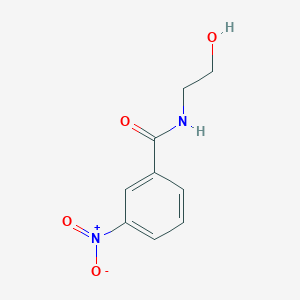

N-(2-Hydroxyethyl)-3-nitrobenzamide is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a benzamide group substituted with a nitro group and a hydroxyethyl group.

Synthetic Routes and Reaction Conditions:

Nitration Reaction: The compound can be synthesized through the nitration of 3-aminobenzamide. This involves treating 3-aminobenzamide with a nitrating agent such as nitric acid and sulfuric acid under controlled temperature conditions.

Reduction Reaction: Another method involves the reduction of 3-nitrobenzoyl chloride with ethylene glycol in the presence of a reducing agent like lithium aluminum hydride (LiAlH4).

Industrial Production Methods: In an industrial setting, the compound is typically produced through a continuous flow process involving the nitration of 3-aminobenzamide followed by purification steps to obtain the desired product with high purity.

Types of Reactions:

Oxidation: N-(2-Hydroxyethyl)-3-nitrobenzamide can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of N-(2-hydroxyethyl)-3-aminobenzamide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.

Substitution: Nucleophiles like ammonia (NH3) and various alkyl halides can be used in substitution reactions.

Major Products Formed:

Oxidation Products: Various oxo derivatives depending on the specific oxidizing agent used.

Reduction Products: N-(2-hydroxyethyl)-3-aminobenzamide.

Substitution Products: Derivatives with different functional groups replacing the nitro group.

科学研究应用

Chemistry

N-(2-hydroxyethyl)-3-nitrobenzamide serves as a precursor in the synthesis of more complex organic molecules. Its unique functional groups allow for further chemical modifications, making it valuable in synthetic organic chemistry.

Biology

The compound has been studied for its potential biological activities:

- Antimicrobial Properties : Research indicates that nitrobenzamide derivatives can exhibit antimicrobial activity, which may be explored further with N-(2-hydroxyethyl)-3-nitrobenzamide.

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, warranting further investigation into its mechanisms of action .

Medicine

In medical research, N-(2-hydroxyethyl)-3-nitrobenzamide is investigated for its potential use in drug development:

- Targeting Specific Enzymes : The compound may interact with specific enzymes or receptors, making it a candidate for drug design aimed at treating various diseases.

- Drug Delivery Systems : Its structural features lend themselves to applications in drug delivery systems, particularly through hyperbranched polymers that enhance solubility and drug loading capabilities .

Industrial Applications

N-(2-hydroxyethyl)-3-nitrobenzamide is also utilized in various industrial applications:

- Additives : It is used as an intermediate in the manufacture of lube oil additives and fuel additives.

- Chelating Agents : The compound functions as a complexing agent in electroless copper plating solutions, improving deposition rates and product quality .

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of N-(2-hydroxyethyl)-3-nitrobenzamide:

- Antimicrobial Activity Study : A study examined the antimicrobial effects of nitrobenzamide derivatives, revealing that modifications to the benzene ring can enhance activity against specific bacterial strains.

- Drug Development Research : Research focused on the interaction of N-(2-hydroxyethyl)-3-nitrobenzamide with enzyme targets showed promising results in inhibiting certain pathways relevant to disease progression.

Summary Table of Applications

| Application Area | Specific Use Case | Findings |

|---|---|---|

| Chemistry | Precursor for organic synthesis | Valuable for further modifications |

| Biology | Antimicrobial & anti-inflammatory | Potential biological activities noted |

| Medicine | Drug development | May target specific enzymes/receptors |

| Industry | Additives & chelating agents | Improves performance in industrial applications |

作用机制

Target of Action

N-(2-hydroxyethyl)-3-nitrobenzamide, also known as Palmitoylethanolamide (PEA), is an endogenous fatty acid amide and lipid modulator . Its primary targets include the peroxisome proliferator-activated receptor alpha (PPAR-α), and cannabinoid-like G-coupled receptors GPR55 and GPR119 . These receptors play a crucial role in various biological effects, including chronic inflammation and pain .

Mode of Action

PEA binds to a nuclear receptor, exerting a variety of biological effects .

Biochemical Pathways

PEA’s action affects several biochemical pathways. It has been shown to have anti-inflammatory, anti-nociceptive, neuroprotective, and anticonvulsant properties . The deregulation of cannabinoid receptors and their endogenous ligands accompanies the development and progression of β-amyloid-induced neuroinflammation .

Pharmacokinetics

HEP is rapidly absorbed after oral administration, with an absolute bioavailability of 75 ± 23%, indicating no significant hepatic first-pass effect .

Result of Action

The molecular and cellular effects of N-(2-hydroxyethyl)-3-nitrobenzamide’s action are primarily related to its anti-inflammatory properties . It has been shown to reduce the expression of pro-inflammatory cytokines and inhibit lipid peroxidation .

相似化合物的比较

N-(2-Hydroxyethyl)-3-nitrobenzamide is unique due to its specific molecular structure. Similar compounds include:

N-(2-Hydroxyethyl)ethylenediamine: This compound has a similar hydroxyethyl group but lacks the nitro group.

3-Nitrobenzamide: This compound has the nitro group but lacks the hydroxyethyl group.

N-(2-Hydroxyethyl)-4-nitrobenzamide: This compound has a similar structure but with the nitro group at a different position on the benzene ring.

These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of N-(2-Hydroxyethyl)-3-nitrobenzamide.

生物活性

N-(2-hydroxyethyl)-3-nitrobenzamide, a nitrobenzamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(2-hydroxyethyl)-3-nitrobenzamide has the molecular formula and a molecular weight of 210.19 g/mol. Its structure features a 3-nitrobenzene ring linked to an amide group , which is further connected to a 2-hydroxyethyl moiety. The presence of the nitro group at the meta position contributes to its unique reactivity and biological properties.

The biological activity of N-(2-hydroxyethyl)-3-nitrobenzamide is primarily attributed to its interaction with various molecular targets within cells. The compound is believed to exert effects through the following mechanisms:

- Anti-inflammatory Activity : Nitro compounds are known for their anti-inflammatory properties. N-(2-hydroxyethyl)-3-nitrobenzamide may inhibit key inflammatory mediators such as iNOS (inducible nitric oxide synthase), COX-2 (cyclooxygenase-2), IL-1β, and TNF-α, which are critical in inflammatory pathways .

- Antimicrobial Activity : Similar nitrobenzamide derivatives have demonstrated antimicrobial properties by generating reactive intermediates that can damage bacterial DNA. This suggests that N-(2-hydroxyethyl)-3-nitrobenzamide may possess similar activity, warranting further investigation .

Biological Activity Overview

The biological activities associated with N-(2-hydroxyethyl)-3-nitrobenzamide can be summarized as follows:

Case Studies and Research Findings

- Anti-inflammatory Studies : Research has shown that nitrobenzamide derivatives can significantly reduce inflammation in animal models. For instance, a study demonstrated that a related compound inhibited iNOS and COX-2 expression in lipopolysaccharide-stimulated macrophages, indicating potential for use in treating inflammatory diseases .

- Antimicrobial Testing : In vitro studies on nitrobenzamide derivatives have revealed their ability to combat various bacterial strains. For example, compounds with similar structures have been tested against Escherichia coli and Staphylococcus aureus, showing promising results that suggest N-(2-hydroxyethyl)-3-nitrobenzamide might also be effective against these pathogens .

- Neuroprotective Effects : A study focusing on fatty acid amides indicated that structural analogs could protect neuronal cells from oxidative stress-induced apoptosis. This raises the possibility that N-(2-hydroxyethyl)-3-nitrobenzamide may offer neuroprotective benefits through similar pathways.

属性

IUPAC Name |

N-(2-hydroxyethyl)-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c12-5-4-10-9(13)7-2-1-3-8(6-7)11(14)15/h1-3,6,12H,4-5H2,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXWSGQUZWFJATM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90288158 | |

| Record name | N-(2-hydroxyethyl)-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7399-69-1 | |

| Record name | 7399-69-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-hydroxyethyl)-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。